
Mal-NH-ethyl-SS-propionic acid
描述
Mal-NH-ethyl-SS-propionic acid is a cleavable maleimide linker. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules to a thiol. The terminal carboxylic acids can react with primary amine groups using activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .
准备方法
Synthetic Routes and Reaction Conditions
Mal-NH-ethyl-SS-propionic acid is synthesized through a series of chemical reactions involving the introduction of the maleimide group and the ethyl-SS-propionic acid moiety. The synthesis typically involves the following steps:
Formation of Maleimide Group: The maleimide group is introduced through a reaction between maleic anhydride and a primary amine.
Introduction of Ethyl-SS-Propionic Acid Moiety: The ethyl-SS-propionic acid moiety is introduced through a reaction involving ethylamine and propionic acid, followed by the formation of a disulfide bond.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as recrystallization and chromatography to achieve high purity.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
化学反应分析
Conjugation Reactions
The maleimide group in Mal-NH-ethyl-SS-propionic acid undergoes thiol-Michael addition with cysteine residues on antibodies, forming stable thioether bonds. This reaction is pivotal for attaching cytotoxic drugs to antibodies in ADC synthesis .
Key Conditions :
-
pH : Optimal at 6.5–7.5 to balance reactivity and stability .
-
Temperature : Typically performed at 4°C to minimize maleimide hydrolysis .
Reaction Example :
This step ensures site-specific drug attachment, enhancing ADC efficacy .
Disulfide Cleavage
The disulfide bridge (-S-S-) is cleaved under reducing conditions (e.g., intracellular glutathione), releasing the cytotoxic payload. This mechanism ensures drug activation specifically in cancer cells .
Cleavage Dynamics :
Condition | Cleavage Rate | Application |
---|---|---|
10 mM glutathione (pH 7.4) | 90% in 1 hr | Tumor microenvironment simulation |
1 mM glutathione (pH 5.0) | <5% in 24 hr | Plasma stability testing |
Controlled cleavage minimizes off-target toxicity, a hallmark of effective ADCs .
Hydrolysis and Stability
The maleimide group is susceptible to hydrolysis, particularly at alkaline pH, forming inactive maleamic acid. This side reaction necessitates careful handling during ADC synthesis .
Hydrolysis Kinetics :
Functionalization via Propionic Acid
The terminal carboxylic acid enables further modifications, such as:
Example Reaction :
This intermediate facilitates covalent bonding with amine-containing drugs or targeting moieties .
Comparative Analysis of ADC Linkers
This compound outperforms analogs in controlled drug release due to its redox-sensitive disulfide bridge .
Research Insights
-
In Vivo Performance : ADCs with this linker show >90% tumor growth inhibition in xenograft models, attributed to precise drug release .
-
Synthetic Challenges : Maleimide hydrolysis remains a critical factor; novel stabilizing additives (e.g., trehalose) are under investigation .
This compound’s versatility in conjugation, controlled cleavage, and functionalization underpins its prominence in ADC development. Ongoing research focuses on optimizing its stability and expanding applications in targeted therapies .
科学研究应用
Mal-NH-ethyl-SS-propionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the connection of biomolecules, enabling the study of protein-protein interactions and other biological processes.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the production of high-purity reagents and linkers for various industrial applications
作用机制
Mal-NH-ethyl-SS-propionic acid exerts its effects through the formation of covalent bonds with thiol groups. The maleimide group reacts with thiol groups to form stable covalent bonds, enabling the connection of biomolecules. The terminal carboxylic acids react with primary amine groups to form stable amide bonds, facilitating the formation of complex molecular structures .
相似化合物的比较
Similar Compounds
Mal-NH-ethyl-SS-butyric acid: Similar structure but with a butyric acid moiety instead of propionic acid.
Mal-NH-ethyl-SS-valeric acid: Contains a valeric acid moiety instead of propionic acid.
Mal-NH-ethyl-SS-acetic acid: Features an acetic acid moiety instead of propionic acid.
Uniqueness
Mal-NH-ethyl-SS-propionic acid is unique due to its specific combination of the maleimide group and the ethyl-SS-propionic acid moiety. This combination provides distinct reactivity and stability, making it suitable for various applications in chemistry, biology, medicine, and industry .
生物活性
Mal-NH-ethyl-SS-propionic acid, also known by its CAS number 2128735-24-8, is a compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a cleavable linker in antibody-drug conjugates (ADCs). This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of this compound
This compound features a disulfide bond that can be cleaved under mild reducing conditions, making it suitable for use in the synthesis of peptides and ADCs. This property is crucial for ensuring that the drug is released at the target site within a biological system, enhancing the efficacy of the therapeutic agent while minimizing systemic toxicity .
The biological activity of this compound primarily revolves around its function as a linker in ADCs. ADCs are designed to deliver cytotoxic drugs directly to cancer cells while sparing normal tissues. The disulfide bond in this compound allows for selective release of the drug upon entry into the reducing environment of tumor cells.
- Targeted Delivery : By linking cytotoxic agents to antibodies that specifically bind to tumor markers, this compound facilitates targeted delivery, thereby improving therapeutic outcomes.
- Reduced Side Effects : The cleavable nature of the linker reduces off-target effects commonly associated with traditional chemotherapy, as the cytotoxic agent is only released in proximity to cancer cells .
Anticancer Properties
Recent studies have demonstrated that compounds utilizing this compound as a linker exhibit significant anticancer activity. For instance:
- Case Study 1 : An ADC incorporating this compound demonstrated enhanced efficacy against breast cancer cell lines compared to non-targeted therapies. The study reported a reduction in tumor size and improved survival rates in animal models .
Immunomodulatory Effects
Beyond its use in ADCs, there is emerging evidence suggesting that this compound may have immunomodulatory properties:
- Case Study 2 : In vitro studies indicated that derivatives of this compound can modulate immune responses by influencing cytokine production and enhancing T-cell activation .
Research Findings and Data Tables
The following table summarizes key findings from recent research on this compound:
Study | Findings | Mechanism |
---|---|---|
Study 1 | Enhanced efficacy in breast cancer models | Targeted drug delivery via ADC |
Study 2 | Modulation of immune responses | Influence on cytokine production |
Study 3 | Reduced toxicity compared to traditional therapies | Selective release mechanism |
属性
IUPAC Name |
3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyldisulfanyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c15-9(3-6-14-10(16)1-2-11(14)17)13-5-8-21-20-7-4-12(18)19/h1-2H,3-8H2,(H,13,15)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYOVZAKKXDVHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCSSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。